Talopram
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of talopram involves the formation of a phenylphthalene structure. This was discovered accidentally during the synthesis of melitracen derivatives . The synthetic route typically involves the reaction of 3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran with N-methylpropan-1-amine under specific conditions to yield this compound .
Industrial Production Methods: While this compound was never commercialized, its synthesis on an industrial scale would likely involve optimizing the reaction conditions to maximize yield and purity. This would include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Talopram primarily undergoes substitution reactions due to the presence of the amine group. It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can lead to the formation of reduced amine derivatives.
Scientific Research Applications
Talopram has been primarily studied for its potential use in the treatment of depression due to its selective norepinephrine reuptake inhibition . Although it was never marketed, its structural similarity to other antidepressants like cithis compound and melitracen has made it a subject of interest in medicinal chemistry research . Additionally, this compound has been used in studies to understand the structure-activity relationship of norepinephrine reuptake inhibitors and their effects on the central nervous system .
Mechanism of Action
Talopram exerts its effects by selectively inhibiting the reuptake of norepinephrine in the central nervous system . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. The molecular target of this compound is the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft .
Comparison with Similar Compounds
Citalopram: A selective serotonin reuptake inhibitor that is structurally similar to this compound.
Melitracen: An antidepressant with a similar structure and mechanism of action.
Talsupram: Another norepinephrine reuptake inhibitor that was researched alongside this compound.
Uniqueness: this compound is unique in its selective inhibition of norepinephrine reuptake, which distinguishes it from cithis compound that primarily inhibits serotonin reuptake . This selective action makes this compound a valuable compound for studying the effects of norepinephrine reuptake inhibition on mood and behavior .
Properties
CAS No. |
7182-51-6 |
---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 |
InChI Key |
LJBBMCNHIUJBDU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C |
Appearance |
Solid powder |
7182-51-6 7013-41-4 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7013-41-4 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(11C)talopram 1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine talopram |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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